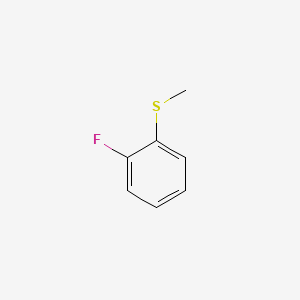

2-Fluorothioanisole

Overview

Description

2-Fluorothioanisole is not directly mentioned in the provided papers; however, the papers discuss various fluorinated thiazole compounds, which are structurally related to 2-fluorothioanisole. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and when fluorinated, they exhibit unique chemical and biological properties. The papers provided focus on the synthesis, characterization, and biological evaluation of fluorinated thiazole derivatives, which are of interest due to their potential antibacterial and anticancer activities .

Synthesis Analysis

The synthesis of fluorinated thiazole derivatives is a topic of interest in several papers. Novel fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles were synthesized to create potent antibacterial agents . Another approach involved the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could serve as PET imaging agents for cancer . Additionally, the synthesis of 2-amino-5-fluorothiazole hydrochloride was reported, which was achieved through a multi-step process including Boc-protection, bromination, fluorination, and N-Boc deprotection . The hypervalent iodine [I(III)] mediated approach was also described as a significant method for synthesizing novel fluorine-based 2-aminothiazoles .

Molecular Structure Analysis

The molecular structure of fluorinated thiazoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The papers discuss the synthesis of compounds with various substitution patterns, which can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . The position of the fluoro substituents in the terminal aryl groups is particularly important, with meta-positioned fluoro atoms having a strong effect on the absolute energies of the frontier orbitals .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated thiazoles often include cross-coupling reactions, radical cyclization, and reactions with hypervalent iodine compounds . The introduction of fluorine into the thiazole ring is a key step in the synthesis of these compounds, which can be achieved through reactions with fluorinating agents such as N-fluorobenzenesulfonimide .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiazoles are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the molecule and can affect its biological activity. The papers provided discuss the antibacterial and anticancer properties of these compounds, with some showing potent activity against various bacterial strains and cancer cell lines . The optoelectronic properties of the materials synthesized were also investigated, revealing smaller HOMO-LUMO gaps for extended materials .

Safety And Hazards

2-Fluorothioanisole is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name |

1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTSELVZWGHUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379208 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorothioanisole | |

CAS RN |

655-20-9 | |

| Record name | 2-Fluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique structural features of 2-fluorothioanisole were revealed in its excited and cationic states?

A: The research employed femtosecond wavepacket dynamics to unravel the structural nuances of 2-fluorothioanisole in its excited (S1) and cationic (D0) states []. In its excited state (S1), 2-fluorothioanisole adopts a nonplanar geometry, with the S-CH3 group tilted at a dihedral angle (φ) of 51° relative to the molecular plane []. This contrasts with its cationic state (D0), where it exists in a planar configuration (φ = 0°) at the global minimum energy level []. Intriguingly, a vertical minimum is observed at φ ≈ 135° in the D0 state, suggesting a different geometry immediately after ionization from the S1 state [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)